![molecular formula C10H23O3P B12089357 1-Propanol, 3,3'-[(2-methylpropyl)phosphinylidene]bis- CAS No. 147768-39-6](/img/structure/B12089357.png)
1-Propanol, 3,3'-[(2-methylpropyl)phosphinylidene]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 3,3’-[(2-methylpropyl)phosphinylidene]bis- is an organophosphorus compound known for its unique chemical structure and properties This compound features a phosphinylidene group bonded to two 1-propanol moieties, with an additional 2-methylpropyl group attached to the phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3,3’-[(2-methylpropyl)phosphinylidene]bis- typically involves the reaction of 1-propanol with a suitable phosphine precursor. One common method includes the use of 2-methylpropylphosphine oxide as a starting material. The reaction proceeds under controlled conditions, often requiring a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent quality and yield. The process would include purification steps such as distillation or crystallization to isolate the pure compound. Safety measures are crucial due to the reactivity of the intermediates and the potential hazards associated with organophosphorus compounds.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanol, 3,3’-[(2-methylpropyl)phosphinylidene]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it to phosphines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions, often requiring a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 3,3’-[(2-methylpropyl)phosphinylidene]bis- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphorus-containing compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 1-Propanol, 3,3’-[(2-methylpropyl)phosphinylidene]bis- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphinylidene group can form strong bonds with metal ions or active sites in enzymes, altering their activity. This interaction can modulate biochemical pathways, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Propanol, 3,3’-[(1-methylpropyl)phosphinylidene]bis-
- 1-Propanamine, 3,3’-[(2-methylpropyl)phosphinylidene]bis-
- bis(3-hydroxypropyl)isobutylphosphine oxide
Uniqueness
1-Propanol, 3,3’-[(2-methylpropyl)phosphinylidene]bis- is unique due to its specific substitution pattern and the presence of the 2-methylpropyl group. This structural feature can influence its reactivity and the types of interactions it can participate in, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
147768-39-6 |
|---|---|
Molekularformel |
C10H23O3P |
Molekulargewicht |
222.26 g/mol |
IUPAC-Name |
3-[3-hydroxypropyl(2-methylpropyl)phosphoryl]propan-1-ol |
InChI |
InChI=1S/C10H23O3P/c1-10(2)9-14(13,7-3-5-11)8-4-6-12/h10-12H,3-9H2,1-2H3 |
InChI-Schlüssel |
RBOSLVRUYBQPOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CP(=O)(CCCO)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


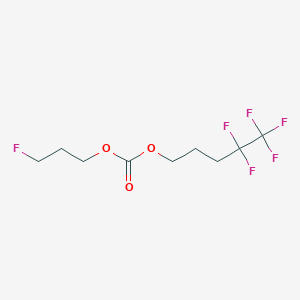
![Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP](/img/structure/B12089288.png)
![3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B12089290.png)
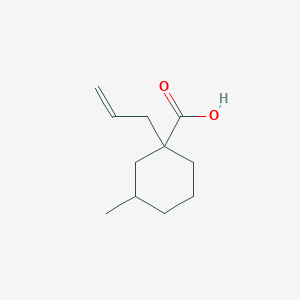
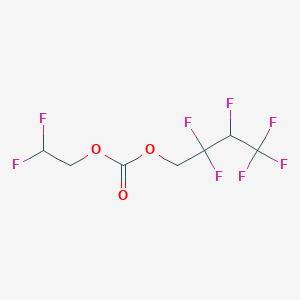

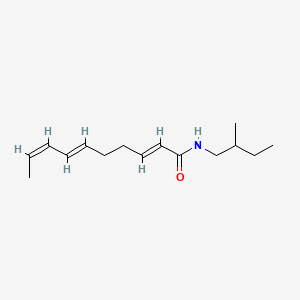

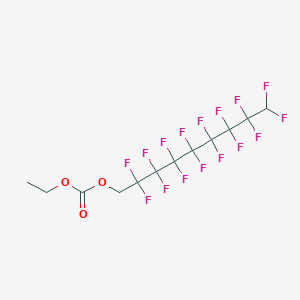

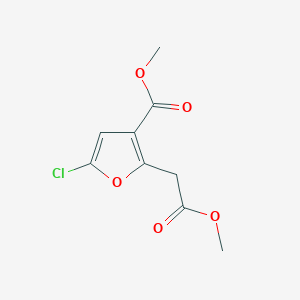


![N-[1-(pyridin-3-yl)ethyl]cyclopentanamine](/img/structure/B12089347.png)
